The Thieno[2,3-d]pyrimidine Scaffold: A Technical Deep Dive into 3-Methylthieno[2,3-d]pyrimidin-4-one
The Thieno[2,3-d]pyrimidine Scaffold: A Technical Deep Dive into 3-Methylthieno[2,3-d]pyrimidin-4-one
[1]
Executive Summary
The 3-Methylthieno[2,3-d]pyrimidin-4-one scaffold represents a critical bioisostere of the purine and quinazoline ring systems, serving as a privileged structure in modern drug discovery. Distinguished by the fusion of a thiophene ring with a pyrimidin-4-one core and N3-methylation, this architecture offers unique electronic properties that modulate lipophilicity, metabolic stability, and binding affinity to ATP-binding pockets.
This guide provides a rigorous technical analysis of the 3-methyl derivative (CAS 18740-31-3), detailing its physicochemical profile, synthetic pathways, and pharmacological utility as a template for kinase inhibitors (PI3K, mTOR, VEGFR) and G-protein coupled receptor (GPCR) antagonists.
Part 1: Chemical Identity & Physicochemical Profile[2]
The 3-methyl substitution on the pyrimidine ring locks the tautomeric equilibrium, forcing the molecule into the lactam (carbonyl) form. This structural rigidity is essential for specific hydrogen bonding interactions within enzyme active sites, preventing the donor-acceptor scrambling often seen in the unsubstituted NH-parent.
Core Properties Table[2]
| Property | Specification |
| IUPAC Name | 3-Methylthieno[2,3-d]pyrimidin-4(3H)-one |
| CAS Number | 18740-31-3 |
| Molecular Formula | C₇H₆N₂OS |
| Molecular Weight | 166.20 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM, CHCl₃; Poorly soluble in water |
| H-Bond Donors | 0 (N-Methylation removes the donor) |
| H-Bond Acceptors | 3 (N1, C=O, S) |
| Topological Polar Surface Area | ~50 Ų |
| LogP (Predicted) | ~0.7 - 1.2 (More lipophilic than NH-parent) |
Spectral Characteristics[5][6]
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¹H NMR (DMSO-d₆/CDCl₃): The N-methyl group typically appears as a sharp singlet in the δ 3.40 – 3.60 ppm range. The thiophene protons appear as doublets (if unsubstituted) in the aromatic region (δ 7.0 – 8.0 ppm ), and the pyrimidine C2-H appears as a singlet around δ 8.0 – 8.5 ppm .
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IR Spectroscopy: Strong carbonyl stretching vibration (C=O) at 1660–1690 cm⁻¹ ; absence of N-H stretch (3200–3400 cm⁻¹) confirms complete N-methylation.
Part 2: Synthetic Architecture
The construction of the 3-methylthieno[2,3-d]pyrimidin-4-one core relies on two primary strategies: the Gewald Reaction for the thiophene precursor, followed by Cyclization incorporating the methylamine moiety.
Mechanism & Workflow
The most robust route avoids the ambiguity of methylating the parent scaffold (which yields O- vs N-alkylation mixtures) by introducing the methyl group during the ring closure.
Figure 1: Convergent synthetic pathway for 3-methylthieno[2,3-d]pyrimidin-4-one via the Gewald reaction and subsequent amine-mediated cyclization.
Detailed Experimental Protocol
Note: This protocol describes the "One-Pot" cyclization method from the amino-ester, which is superior for scale-up.
Step 1: Synthesis of 2-Aminothiophene-3-carboxylate (Gewald Product)
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Reagents: Ketone/Aldehyde (1.0 eq), Ethyl cyanoacetate (1.0 eq), Elemental Sulfur (1.0 eq), Morpholine (1.5 eq), Ethanol.
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Procedure: Mix ketone, ethyl cyanoacetate, and sulfur in ethanol. Add morpholine dropwise while maintaining temperature < 50°C. Reflux for 3-5 hours.
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Workup: Cool to room temperature. Pour into ice water. Filter the precipitate.[1][2][3] Recrystallize from ethanol.
Step 2: Cyclization to 3-Methylthieno[2,3-d]pyrimidin-4-one
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Reagents: 2-Aminothiophene-3-carboxylate (1.0 eq), Triethyl orthoformate (TEOF, 5.0 eq), Methylamine (33% in EtOH, 5.0 eq), Acetic acid (cat.).
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Procedure:
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Reflux the aminothiophene in TEOF with catalytic acetic acid for 4 hours. Monitor TLC for disappearance of starting material (formation of ethoxymethyleneamino intermediate).
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Remove excess TEOF under reduced pressure.
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Redissolve residue in Ethanol.[4]
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Add Methylamine solution dropwise at 0°C.
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Stir at room temperature for 2 hours, then reflux for 1 hour to ensure ring closure.
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-
Purification: Cool the mixture. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate solvent and purify via silica gel chromatography (Eluent: DCM/MeOH 95:5).
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Validation: Check MP (approx 105-107°C) and ¹H NMR for the characteristic N-Me singlet.
Part 3: Pharmacological Potential & SAR
The thieno[2,3-d]pyrimidine scaffold is a bioisostere of adenine , making it an ideal template for ATP-competitive inhibition.
Structural Causality in Drug Design
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N3-Methylation: Prevents the formation of the enol tautomer. In kinase inhibitors (e.g., PI3K), this methyl group often projects into a hydrophobic pocket (e.g., the affinity pocket or solvent front), improving selectivity over other kinases.
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Thiophene Ring: Electron-rich compared to benzene (in quinazolines). This increases the electron density on the pyrimidine ring, potentially strengthening cation-pi interactions or altering the pKa of the N1 nitrogen (the acceptor).
Key Therapeutic Targets
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PI3K/mTOR Pathway: Derivatives substituted at the C2 and C4 positions are potent inhibitors of the PI3K/Akt/mTOR pathway, used in oncology.
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GnRH Receptor Antagonists: The core serves as a scaffold for non-peptide antagonists (e.g., Relugolix analogs).
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Antimicrobial Agents: Lipophilic derivatives disrupt bacterial cell membranes (Gram-positive selectivity).
Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of specific positions on the 3-methylthieno[2,3-d]pyrimidin-4-one core.
References
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Ali, E. M. H., et al. (2019). "Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances." Bioorganic & Medicinal Chemistry, 27(7), 1159-1194.
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Lei, H., et al. (2016). "Synthesis of N-methylthieno[2,3-d]pyrimidin-4-amine." Atlantis Press, Advances in Computer Science Research.
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National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2808547, Thieno[2,3-d]pyrimidin-4(3H)-one."
- He, H., et al. (2011). "Thieno[2,3-d]pyrimidin-4-one derivatives as potent GnRH receptor antagonists." Bioorganic & Medicinal Chemistry Letters.
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Molaid Chemicals. (2025). "3-Methyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine CAS 18740-31-3 Data."
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